Cas no 62903-13-3 (4-(3-Bromophenyl)-4-oxobutanoic acid)
4-(3-Bromophenyl)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromophenyl)-4-oxobutanoic acid
- 4-(3-BROMOPHENYL)-4-OXOBUTYRIC ACID
- 3-(3-bromobenzoyl)propionic acid
- 4-(3'-bromophenyl)-4-oxo-butanoic acid
- NCGC00329834-01
- 62903-13-3
- Z838955790
- DTXSID30427281
- D82786
- SCHEMBL7403811
- AKOS005264197
- CS-0156971
- AB01324359-02
- STK208478
- EN300-6494960
- 4-(3-bromophenyl)-4-oxobutanoicacid
- MFCD00672056
- BS-17352
- SY345459
- DB-366764
-
- MDL: MFCD00672056
- Inchi: 1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
- InChI Key: STMSZUNULHZOJT-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(CCC(=O)O)=O
Computed Properties
- Exact Mass: 255.97400
- Monoisotopic Mass: 255.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Color/Form: NA
- Density: 1.6±0.1 g/cm3
- Boiling Point: 423.0±30.0 °C at 760 mmHg
- Flash Point: 164.3±23.7 °C
- PSA: 54.37000
- LogP: 2.49660
4-(3-Bromophenyl)-4-oxobutanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-(3-Bromophenyl)-4-oxobutanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(3-Bromophenyl)-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207083-250mg |
4-(3-Bromophenyl)-4-oxobutyric acid |
62903-13-3 | 95% | 250mg |
£76.00 | 2022-02-28 | |
| Fluorochem | 207083-1g |
4-(3-Bromophenyl)-4-oxobutyric acid |
62903-13-3 | 95% | 1g |
£190.00 | 2022-02-28 | |
| Alichem | A019113281-1g |
4-(3-Bromophenyl)-4-oxobutanoic acid |
62903-13-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | B801375-10mg |
4-(3-Bromophenyl)-4-oxobutanoic Acid |
62903-13-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B801375-50mg |
4-(3-Bromophenyl)-4-oxobutanoic Acid |
62903-13-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B801375-100mg |
4-(3-Bromophenyl)-4-oxobutanoic Acid |
62903-13-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL954-200mg |
4-(3-Bromophenyl)-4-oxobutanoic acid |
62903-13-3 | 95+% | 200mg |
483.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL954-50mg |
4-(3-Bromophenyl)-4-oxobutanoic acid |
62903-13-3 | 95+% | 50mg |
193.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL954-100mg |
4-(3-Bromophenyl)-4-oxobutanoic acid |
62903-13-3 | 95+% | 100mg |
447CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VL954-250mg |
4-(3-Bromophenyl)-4-oxobutanoic acid |
62903-13-3 | 95+% | 250mg |
1077CNY | 2021-05-07 |
4-(3-Bromophenyl)-4-oxobutanoic acid Suppliers
4-(3-Bromophenyl)-4-oxobutanoic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-(3-Bromophenyl)-4-oxobutanoic acid
Introduction to 4-(3-Bromophenyl)-4-oxobutanoic acid (CAS No. 62903-13-3)
4-(3-Bromophenyl)-4-oxobutanoic acid, identified by the chemical compound code CAS No. 62903-13-3, is a significant intermediate in the realm of pharmaceutical and biochemical research. This compound, featuring a bromophenyl moiety and a 4-oxobutanoic acid backbone, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of the bromine substituent on the aromatic ring enhances its reactivity, making it a valuable scaffold for synthesizing more complex molecules.
The molecular structure of 4-(3-Bromophenyl)-4-oxobutanoic acid consists of a phenyl ring substituted with a bromine atom at the 3-position, linked to a butanoic acid derivative with an oxygen atom at the 4-position. This configuration imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The carboxylic acid group at one end of the molecule allows for further functionalization, while the bromophenyl part serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).
In recent years, the demand for specialized intermediates like 4-(3-Bromophenyl)-4-oxobutanoic acid has surged due to advancements in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, studies have highlighted its utility in synthesizing small-molecule inhibitors for enzymes involved in inflammatory pathways. The bromophenyl group facilitates the introduction of additional pharmacophores, enabling fine-tuning of biological activity.
One notable application of 4-(3-Bromophenyl)-4-oxobutanoic acid is in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling cascades, and their dysregulation is implicated in numerous cancers and inflammatory disorders. By incorporating this compound into drug design, chemists have been able to generate potent inhibitors with improved selectivity and reduced side effects. The 4-oxobutanoic acid moiety often contributes to favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.
Recent research has also explored the role of 4-(3-Bromophenyl)-4-oxobutanoic acid in designing antimicrobial agents. The combination of the bromophenyl and carboxylic acid functionalities provides a versatile platform for creating molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising results in combating resistant strains of pathogens, underscoring the compound's potential as a lead structure for future antibiotics.
The synthesis of 4-(3-Bromophenyl)-4-oxobutanoic acid typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes bromination of a phenyl derivative followed by oxidation and subsequent carboxylation to introduce the acetoxy group. Advances in catalytic methods have streamlined these processes, making large-scale production more efficient and cost-effective.
In conclusion, 4-(3-Bromophenyl)-4-oxobutanoic acid (CAS No. 62903-13-3) represents a crucial building block in modern pharmaceutical chemistry. Its unique structural features enable diverse applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. As research continues to uncover new therapeutic targets, the demand for intermediates like this is expected to grow, driving further innovation in synthetic methodologies and drug design strategies.
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